Butyl 3-(2-fluorophenyl)prop-2-enoate
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Overview
Description
Butyl 3-(2-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C13H15FO2 It is a derivative of prop-2-enoate, where the butyl group is attached to the ester functionality, and a fluorophenyl group is attached to the prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(2-fluorophenyl)prop-2-enoate typically involves the esterification of 3-(2-fluorophenyl)prop-2-enoic acid with butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester functionality to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)prop-2-enoic acid or other oxidized derivatives.
Reduction: Formation of butyl 3-(2-fluorophenyl)propan-2-ol or other reduced forms.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butyl 3-(2-fluorophenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 3-(2-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, leading to biological effects. The ester functionality can undergo hydrolysis to release the active components, which then exert their effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: An ester of acrylic acid, used in the production of polymers and coatings.
Methyl 3-(3-methylphenyl)prop-2-enoate: A similar ester with a methylphenyl group, used in organic synthesis.
Ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: A similar compound with a cyano group, used in pharmaceutical research.
Uniqueness
Butyl 3-(2-fluorophenyl)prop-2-enoate is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
826990-97-0 |
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Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
butyl 3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-8-11-6-4-5-7-12(11)14/h4-9H,2-3,10H2,1H3 |
InChI Key |
FOSGLNJPSVGYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1F |
Origin of Product |
United States |
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